molecular formula C12H15N3O3 B177683 tert-Butyl 1-methyl-2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridine-3-carboxylate CAS No. 103432-67-3

tert-Butyl 1-methyl-2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridine-3-carboxylate

Cat. No. B177683
CAS RN: 103432-67-3
M. Wt: 249.27 g/mol
InChI Key: CMACHZDTOKQSRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 1-methyl-2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridine-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential biological and pharmacological properties. This compound is synthesized through a multi-step process, and its mechanism of action and physiological effects have been studied in detail. In

Mechanism of Action

The mechanism of action of tert-Butyl 1-methyl-2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridine-3-carboxylate is not fully understood. However, studies have shown that this compound may act by inhibiting certain enzymes and signaling pathways involved in cell growth and proliferation. It may also induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Tert-Butyl 1-methyl-2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridine-3-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound has cytotoxic effects on several cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using tert-Butyl 1-methyl-2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridine-3-carboxylate in lab experiments is its potential as a drug candidate for the treatment of cancer and other diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a drug. Additionally, more studies are needed to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for research on tert-Butyl 1-methyl-2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridine-3-carboxylate. One direction is to further investigate its mechanism of action and identify potential targets for drug development. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to determine its safety and efficacy as a drug candidate. Additionally, more studies are needed to determine its potential use in other scientific research applications, such as in the field of neurodegenerative diseases.

Synthesis Methods

The synthesis of tert-Butyl 1-methyl-2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridine-3-carboxylate involves several steps. The first step is the condensation of 2-aminopyridine with ethyl acetoacetate to form 1-ethyl-2-(pyridin-2-yl)imidazolidine-2,4-dione. This compound is then reacted with tert-butyl chloroacetate to form tert-Butyl 1-ethyl-2-(pyridin-2-yl)imidazolidine-2,4-dione-3-carboxylate. Finally, the tert-butyl protecting group is removed using trifluoroacetic acid to yield tert-Butyl 1-methyl-2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridine-3-carboxylate.

Scientific Research Applications

Tert-Butyl 1-methyl-2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridine-3-carboxylate has been studied for its potential use in various scientific research applications. One such application is in the field of medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of cancer and other diseases. It has also been studied for its anti-inflammatory and antioxidant properties.

properties

CAS RN

103432-67-3

Product Name

tert-Butyl 1-methyl-2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridine-3-carboxylate

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

tert-butyl 1-methyl-2-oxoimidazo[4,5-b]pyridine-3-carboxylate

InChI

InChI=1S/C12H15N3O3/c1-12(2,3)18-11(17)15-9-8(6-5-7-13-9)14(4)10(15)16/h5-7H,1-4H3

InChI Key

CMACHZDTOKQSRU-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC=N2)N(C1=O)C

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC=N2)N(C1=O)C

synonyms

tert-Butyl 1-methyl-2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate

Origin of Product

United States

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